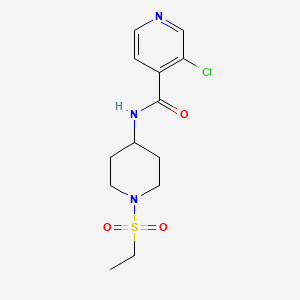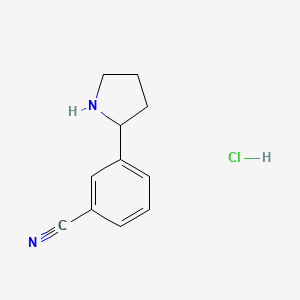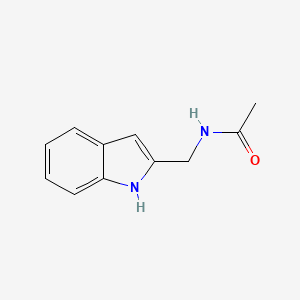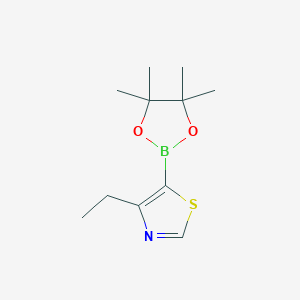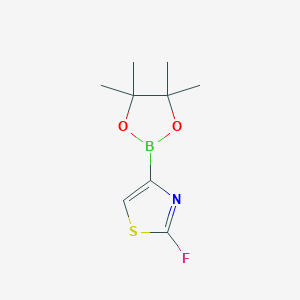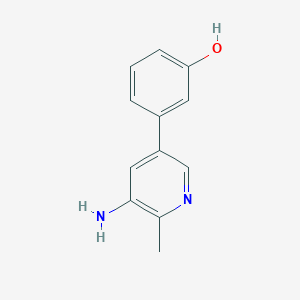
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester, also known as MPP, is a boronic acid derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester inhibits the activity of PARP-1 and PARP-2 by binding to the catalytic domain of these enzymes. This binding prevents the enzymes from repairing damaged DNA, leading to cell death in cancer cells. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells and reduce inflammation in animal models. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is its low toxicity, which makes it suitable for use in in vitro and in vivo experiments. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
Future research on 5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester could focus on its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, further studies could investigate the optimal dosage and administration of this compound, as well as its potential side effects. Other areas of research could include the development of new synthesis methods for this compound and the investigation of its potential applications in other fields, such as material science.
Métodos De Síntesis
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester can be synthesized using various methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig coupling. The Suzuki-Miyaura coupling method involves the reaction of 4-methyl-1H-pyrazole-1-boronic acid with 3-chloro-5-(trifluoromethyl)pyridine in the presence of a palladium catalyst and a base. The Sonogashira coupling method involves the reaction of 4-methyl-1H-pyrazole-1-boronic acid with 3-iodo-5-(trifluoromethyl)pyridine in the presence of a palladium catalyst and a copper co-catalyst. The Buchwald-Hartwig coupling method involves the reaction of 4-methyl-1H-pyrazole-1-boronic acid with 3-chloro-5-(trifluoromethyl)pyridine in the presence of a palladium catalyst and a phosphine ligand.
Aplicaciones Científicas De Investigación
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and inflammatory diseases. This compound has been shown to inhibit the activity of certain enzymes, such as PARP-1 and PARP-2, which are involved in DNA repair and inflammation. Inhibition of these enzymes has been shown to enhance the efficacy of chemotherapy and reduce inflammation in animal models.
Propiedades
IUPAC Name |
3-(4-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-11-7-18-19(10-11)13-6-12(8-17-9-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRULNMKMKYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3C=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

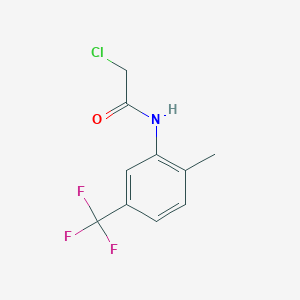


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)
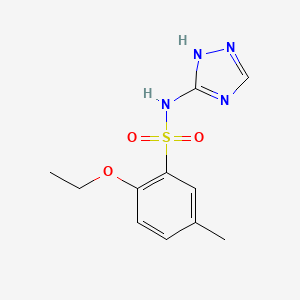
![1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)
![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)
